This copolymer exhibits interesting photophysical properties due to the "antenna effect" of the naphthalene group. This effect allows the copolymer to absorb light at a specific wavelength and then transfer the energy to the neighboring styrene sulfonate units, leading to potential applications in light-emitting devices .
This complex copolymer combines the properties of poly(2-vinylnaphthalene), poly(maleic acid), and polystyrene. It exhibits photoactive properties and can be used as a stabilizer for polystyrene latexes .
2-Vinylnaphthalene is an organic compound with the chemical formula . It consists of a naphthalene ring with a vinyl group attached at the second position. This compound appears as a colorless to pale yellow liquid and is known for its distinctive aromatic odor. Due to its structure, 2-vinylnaphthalene exhibits both hydrophobic and lipophilic properties, making it useful in various chemical applications .
Several methods exist for synthesizing 2-vinylnaphthalene:
The applications of 2-vinylnaphthalene are diverse:
Several compounds share structural similarities with 2-vinylnaphthalene. Here are some notable examples:
Compound Name | Structure Description | Unique Features |
---|---|---|
Styrene | A simple vinyl-substituted benzene | Widely used in plastics; lower boiling point than 2-vinylnaphthalene |
1-Vinylnaphthalene | Vinyl group at the first position of naphthalene | Different reactivity due to position of vinyl group |
3-Vinylnaphthalene | Vinyl group at the third position | Exhibits different polymerization characteristics |
Naphthalene | Simple fused aromatic rings without substituents | No vinyl group; serves as a baseline comparison |
Uniqueness of 2-Vinylnaphthalene: The positioning of the vinyl group at the second carbon atom provides distinct reactivity patterns compared to its isomers. This positioning influences both its chemical behavior and potential applications in polymer chemistry and materials science.
Irritant;Health Hazard